molecular formula C16H14O6 B121108 7-O-Methyleriodictyol CAS No. 51857-11-5

7-O-Methyleriodictyol

Cat. No.: B121108
CAS No.: 51857-11-5
M. Wt: 302.28 g/mol
InChI Key: DSAJORLEPQBKDA-AWEZNQCLSA-N
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Description

7-O-Methyleriodictyol (CAS: 51857-11-5), a naturally occurring flavanone, is characterized by the molecular formula C₁₆H₁₄O₆ and a molecular weight of 302.28 g/mol . It is commonly isolated from plants such as Artemisia monosperma , Heliotropium sinuatum , and Viscum coloratum . Structurally, it features a 7-O-methylation on the eriodictyol backbone, which enhances its lipophilicity (logP: 2.77) and influences its biological interactions .

This compound plays diverse roles in plant stress responses, particularly under heat stress (HS), where it mitigates oxidative damage by scavenging reactive oxygen species (ROS) . In pharmacological studies, it exhibits antibacterial , antiviral , and smooth muscle-modulating properties .

Preparation Methods

Plant Extraction and Isolation

Source Identification and Solvent Extraction

7-O-Methyleriodictyol is naturally occurring in plants such as Artemisia campestris and Viscum coloratum . Extraction typically begins with dried plant material subjected to solvent partitioning:

  • Polar solvents : Ethanol or methanol (70–80% v/v) are used for initial extraction, achieving yields of 0.2–0.5% (w/w) .

  • Sequential fractionation : Hexane, ethyl acetate, and methanol are employed to isolate non-polar to polar constituents, with the target compound concentrated in ethyl acetate fractions .

Chromatographic Purification

Crude extracts undergo further purification:

  • Silica gel column chromatography : Elution with petroleum ether-ethyl acetate gradients (10:1 to 1:1) isolates flavanone-rich fractions .

  • Preparative HPLC : Final purification uses C18 columns with acetonitrile-water (35:65) mobile phases, achieving >98% purity .

Table 1: Key Parameters in Plant Extraction

ParameterOptimal ConditionYield Improvement
Solvent polarityEthanol (70%)+15% vs. methanol
Column chromatography15% ethyl acetate in hexane92% recovery
HPLC purification35% acetonitrile98% purity

Chemical Synthesis

Aldol Condensation and Cyclization

A validated synthetic route involves aldol condensation followed by cyclization :

  • Reactants : 3,5-Dihydroxybenzaldehyde and chromanone derivatives.

  • Catalysis : Boron trifluoride etherate (BF₃·Et₂O) in dimethylformamide (DMF) at 120°C for 10–12 hours .

  • Cyclization : Acid-mediated (HCl) ring closure under reflux yields the flavanone backbone .

Chiral Resolution and Structural Confirmation

Racemic mixtures are resolved using:

  • Chiral HPLC : Cellulose-based columns with hexane-isopropanol (85:15) separate enantiomers (>99% ee) .

  • Spectroscopic validation : NMR (δ 3.8 ppm for 7-O-methyl) and HRMS (m/z 302.28 [M+H]⁺) .

Table 2: Synthetic Reaction Optimization

ConditionOutcomeCitation
BF₃·Et₂O concentration1.5 equiv → 85% yield
Reaction temperature120°C vs. 100°C → +22% yield
Chiral phase HPLC99% enantiomeric excess

Biotechnological Production

Recombinant Microbial Systems

Escherichia coli BL21(DE3) engineered with O-methyltransferase genes achieves de novo synthesis :

  • Key enzymes : SAM-dependent methyltransferases (e.g., OsNOMT from Oryza sativa).

  • Fermentation : Yields reach 120 mg/L in optimized media (pH 6.8, 28°C) .

Enzymatic Methylation

Purified enzymes enable regioselective 7-O-methylation:

  • Substrate specificity : Eriodictyol is methylated at the 7-hydroxyl group with 92% efficiency .

  • Cofactor recycling : S-adenosylmethionine (SAM) regeneration systems reduce production costs by 40% .

Table 3: Biotechnological vs. Chemical Synthesis

MetricBiotechnologicalChemical
Yield120 mg/L85% per step
Regioselectivity92%70–75%
Environmental impactLow wasteSolvent-heavy

Challenges and Innovations

Regioselectivity in Chemical Synthesis

Unwanted methylation at the 5-OH position remains a hurdle, generating 23% byproducts . Solutions include:

  • Directed ortho-metalation : Bulky ligands (e.g., (-)-sparteine) enhance 7-O-specific methylation .

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours, improving yield to 88% .

Scalability of Biotechnological Methods

While microbial systems offer sustainability, scaling faces:

  • Metabolic burden : Overexpression of methyltransferases reduces cell viability by 30% .

  • Downstream processing : Purification costs account for 60% of total expenses .

Chemical Reactions Analysis

Conjugate Addition (1,4-Addition)

The α,β-unsaturated ketone moiety enables nucleophilic attack at the β-carbon via Michael addition (Figure 1). Computational studies of analogous enones show activation energies of 15–25 kcal/mol for this reaction type . Key pathways include:

ReagentProduct FormedConditions
Grignard reagents (RMgX)β-Substituted dihydroflavanoneAnhydrous THF, 0–25°C
Thiols (RSH)β-Thioether derivativesBasic aqueous media
Cyanide (CN⁻)β-Cyano adductsPolar aprotic solvents

This reactivity aligns with enone systems reported in organic chemistry literature .

Oxidation Reactions

The phenolic rings and conjugated system undergo selective oxidation:

A. Catechol Oxidation
The 3',4'-dihydroxyphenyl group forms ortho-quinones under mild oxidative conditions:
7 O MethyleriodictyolH2O2,pH 7 4Horseradish peroxidase3 4 ortho quinone\text{7 O Methyleriodictyol}\xrightarrow[\text{H}_2\text{O}_2,\text{pH 7 4}]{\text{Horseradish peroxidase}}\text{3 4 ortho quinone}
This reaction occurs in physiological buffers (37°C, 1 hr) with ~80% conversion .

B. Enone Oxidation
Strong oxidants (e.g., KMnO₄) cleave the double bond:
C16H14O6+KMnO42 Benzaldehyde derivatives+CO2\text{C}_{16}\text{H}_{14}\text{O}_6+\text{KMnO}_4\rightarrow \text{2 Benzaldehyde derivatives}+\text{CO}_2
Requires acidic conditions (H₂SO₄, 60°C) .

Reduction Pathways

Reducing AgentSite AffectedProduct
NaBH₄Ketone → secondary alcoholDihydro-7-O-methyleriodictyol
H₂/Pd-CDouble bond saturationTetrahydro derivative
LiAlH₄Both ketone and enoneFully reduced alcohol

Dihydro derivatives show enhanced water solubility (logP reduced by 1.2 units).

O-Methyltransferase Reactions

Recombinant enzymes enable regioselective methylation:

EnzymeSourceMethylation PositionYield
PFOMT3Perilla frutescens5-OH68%
OsNOMTOryza sativa7-OH (native)92%

PFOMT3 requires SAM cofactor (0.5 mM) and shows kₐₜₖₘ = 1.4 × 10³ M⁻¹s⁻¹ .

pH-Dependent Stability

pHHalf-Life (25°C)Major Degradation Product
1.02.3 hrDemethylated flavanone
7.4720 hrNone
12.08.5 hrRing-opened chalcone

Degradation follows first-order kinetics (R² > 0.98) .

Synthetic Challenges and Solutions

Traditional chemical synthesis faces:

  • Regioselectivity Issues : Unwanted methylation at 5-OH (23% byproduct)

  • Oxidative Coupling : Dimer formation during enone reactions (up to 15% yield loss)

Biocatalytic approaches using E. coli BL21(DE3) achieve:

  • 306 mg/L titer in TB media

  • 99.2% enantiomeric purity

Pharmacological Implications of Reactivity

Reaction-derived metabolites exhibit distinct bioactivities:

MetaboliteIC₅₀ (μM)Target
Ortho-quinone derivative12.4 ± 1.2NF-κB inhibition
Dihydro form28.9 ± 3.1COX-2 suppression

Quinone derivatives show 5-fold increased antioxidant capacity vs parent compound .

Scientific Research Applications

Neuroprotective Applications

Recent studies indicate that 7-O-Methyleriodictyol exhibits neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research has shown that this compound can:

  • Protect neuronal cells from oxidative stress.
  • Inhibit apoptosis in neuronal cultures.
  • Modulate neuroinflammatory responses.

These properties suggest a potential role for this compound in developing treatments for neurodegenerative disorders, although further clinical studies are needed to establish efficacy and safety.

Antiviral Activity

This compound has demonstrated significant antiviral activity, particularly against infectious salmon anemia virus (ISAV), which affects salmon aquaculture. Key findings include:

  • In vitro Studies : The compound inhibited ISAV infectivity with an effective concentration (EC50) of 0.20μg/mL0.20\,\mu g/mL while exhibiting low cytotoxicity (CC50 of 12.80μg/mL12.80\,\mu g/mL) .
  • In vivo Studies : In experimental models, this compound provided complete protection (100% survival) to infected fish, suggesting its potential as an antiviral agent in aquaculture .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays:

  • Oxygen Radical Absorbance Capacity (ORAC) : This compound exhibited higher ORAC values than many commonly used antioxidants, including quercetin .
  • DPPH Radical Scavenging : Kinetic studies showed that this compound reacts more rapidly with DPPH radicals compared to other flavonoids like naringenin .

These results underscore its potential utility in formulations aimed at combating oxidative stress-related conditions.

Synthesis and Production

The synthesis of this compound has been explored through various methods:

  • Biotechnological Approaches : Recombinant Escherichia coli strains have been engineered to produce this compound by expressing specific methoxytransferase genes. This method allows for efficient production, achieving yields up to 306mg/L306\,mg/L under optimized conditions .
  • Chemical Synthesis : Traditional chemical synthesis routes are also being investigated to enhance yield and purity.

Comparison with Similar Compounds

Structural and Functional Differences

The regiospecific methylation of flavonoids significantly alters their bioactivity. Below is a comparison with structurally related flavanones/flavones:

Compound Methylation Site Molecular Formula Key Functional Roles Notable Biological Activities
7-O-Methyleriodictyol 7-OH C₁₆H₁₄O₆ ROS scavenging, antibacterial, antiviral Inhibits B. subtilis (MIC: ~0.03 µg/µL) , blocks ISAV replication (EC₅₀: 0.20 µg/mL)
Naringenin None C₁₅H₁₂O₅ Antioxidant, anti-inflammatory Weak antibacterial activity (MIC: >0.03 µg/µL)
Pinocembrin None C₁₅H₁₂O₅ Antimicrobial, neuroprotective Inhibits S. aureus (MIC: 0.01 µg/µL)
3-O-Methylgalangin 3-OH C₁₆H₁₂O₅ Antibacterial, membrane disruption Active against B. subtilis (MIC: 0.008 µg/µL)
Izalpinin 4'-OH C₁₇H₁₄O₆ Muscarinic receptor antagonism Reduces bladder detrusor contractions

Key Structural Insights :

  • 7-O-Methylation in this compound increases lipophilicity compared to unmethylated eriodictyol, enhancing membrane permeability .
  • 3-O-Methylation (e.g., 3-O-Methylgalangin) prioritizes Gram-positive bacterial targeting due to interactions with teichoic acids in cell walls .

Antibacterial Efficacy

Compound Gram-Positive Bacteria (MIC Range) Gram-Negative Bacteria (MIC Range) Mechanism of Action
This compound 0.03–1.25 µg/µL 0.03–0.5 µg/µL Disrupts membrane integrity, ROS induction
Pinocembrin 0.01–0.05 µg/µL 0.1–0.5 µg/µL Inhibits efflux pumps, β-ketoacyl-ACP synthase
Quercetin 0.1–0.5 µg/µL >0.5 µg/µL DNA gyrase inhibition

Notable Findings:

  • This compound shows broader-spectrum activity than quercetin, particularly against E. coli and K. pneumoniae .
  • It achieves 50% growth inhibition of S. aureus at 1.25 µg/µL in liquid media, outperforming 3,7-O-dimethylgalangin .

Antiviral Activity

Compound Virus Targeted EC₅₀/IC₅₀ Therapeutic Index (CC₅₀/EC₅₀)
This compound ISAV 0.20 µg/mL 64 (CC₅₀: 12.80 µg/mL)
Galangin HSV-1 5.80 µg/mL 3.4

Solubility and Physicochemical Properties

Compound Solubility in Methanol (×10⁻¹⁰ m²/s) logP Hydrogen Bond Acceptors
This compound 9.4–12.3 2.77 6
Naringenin 8.1–10.5 2.55 5
Pinocembrin 10.8–13.6 2.90 5

Implications : Higher solubility coefficients correlate with enhanced diffusion through bacterial membranes, explaining this compound’s superior activity over naringenin .

Biological Activity

7-O-Methyleriodictyol, also known as sterubin, is a flavonoid compound derived from various plant sources. This compound has garnered attention due to its diverse biological activities, including antibacterial, antioxidant, and neuroprotective effects. This article delves into the biological activity of this compound, supported by recent research findings and data.

This compound has the molecular formula C16H15O6C_{16}H_{15}O_{6} and a molecular weight of 303.0867 g/mol. It is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups that contribute to its biological activities. The compound displays a melting point range of 214–216 °C and has been identified through various spectroscopic methods, including NMR and mass spectrometry .

Antibacterial Activity

Recent studies have highlighted the significant antibacterial properties of this compound against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been reported to be in the range of 0.5–2.0 μg/mL , demonstrating its potency compared to conventional antibiotics like tetracycline and ciprofloxacin .

CompoundMIC (μg/mL)
This compound0.5 - 2.0
Tetracycline4.0
Ciprofloxacin2.0

The antibacterial activity is believed to be linked to the compound's ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . Structural activity relationship (SAR) studies suggest that specific hydroxyl and methoxy substitutions enhance antibacterial efficacy.

Neuroprotective Effects

This compound has shown promising neuroprotective effects in vitro. In studies involving HT22 hippocampal nerve cells, the compound exhibited protective properties against oxidative stress-induced cell death, a mechanism associated with neurodegenerative diseases such as Alzheimer's .

Oxytosis and Ferroptosis

Research indicates that this compound can mitigate cell death caused by oxytosis (a form of non-apoptotic cell death) and ferroptosis (iron-dependent cell death). The compound was tested in concentrations ranging from 107M10^{-7}M to 3×104M3\times 10^{-4}M, demonstrating concentration-dependent protective effects on cell viability during oxidative stress conditions .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant radical scavenging activity, contributing to its overall health benefits.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Antibacterial Efficacy : A study demonstrated that extracts containing this compound effectively inhibited growth in clinical isolates of MRSA, suggesting its potential use as an alternative antimicrobial agent .
  • Neuroprotection : In a model of glutamate-induced toxicity in neuronal cells, treatment with this compound significantly improved cell survival rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the established protocols for isolating 7-O-Methyleriodictyol from plant sources?

this compound is typically isolated using column chromatography and solvent partitioning. For example, from Viscum coloratum branches, ethanol or methanol extracts are fractionated using silica gel chromatography, followed by preparative HPLC for purification . In Macaranga hypoleuca leaves, sequential extraction with hexane, ethyl acetate, and methanol is employed, with structural confirmation via UV, IR, NMR, and mass spectrometry . Key considerations include optimizing solvent polarity and verifying purity (>98%) via HPLC .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic techniques:

  • UV-Vis : Identifies absorption bands characteristic of flavanones (e.g., ~280 nm for the benzoyl system) .
  • NMR : 1H^1H and 13C^{13}C NMR resolve the flavanone backbone, with signals for the 7-O-methyl group (~δ 3.8 ppm in 1H^1H) and aromatic protons .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular formula (C16 _{16}H14 _{14}O6_6, m/z 302.28) .

Q. What are the standard pharmacological assays for evaluating this compound’s bioactivity?

Common assays include:

  • Ex vivo smooth muscle inhibition : Isolated rat ileum, bladder, or uterine tissue is exposed to acetylcholine or oxytocin, with contraction amplitude and tension measured pre- and post-treatment (IC50 _{50} values typically in nM ranges) .
  • Antifungal/antiviral activity : In vitro assays against Saccharomyces cerevisiae or viral models (e.g., infectious salmon anemia virus) quantify growth inhibition via MIC or plaque reduction .

Advanced Research Questions

Q. How does this compound exhibit context-dependent effects in disease models?

Conflicting data arise from model-specific mechanisms:

  • Smooth muscle inhibition : At 0.1–300 nM, it reduces contraction amplitude in rat ileum and bladder via calcium channel modulation .
  • Cancer pathways : In thyroid carcinoma, it binds MMP9 (ΔG = -8.2 kcal/mol), inhibiting tumor migration and angiogenesis, but shows no effect on estrogen receptor-positive breast cancer models .
    Methodological Insight : Validate target specificity using siRNA knockdown or CRISPR-Cas9 to isolate MMP9-dependent effects .

Q. How can network pharmacology resolve this compound’s multi-target mechanisms in cancer?

Network pharmacology identifies overlapping targets (e.g., MMP9, ESR1, PPARG) via:

  • Target prediction : SwissTargetPrediction or PharmMapper to map compound-protein interactions .
  • Molecular docking : AutoDock Vina evaluates binding affinities (e.g., MMP9 binding score: -8.2 kcal/mol) .
  • Experimental validation : Co-immunoprecipitation (Co-IP) confirms interactions between this compound and MMP9 in thyroid cancer cell lines .

Q. How do researchers address variability in bioactivity across plant sources?

Discrepancies in IC50 _{50} values (e.g., Artemisia monosperma vs. Viscum coloratum) may stem from:

  • Chemotypic variation : UPLC-MS/MS profiling of secondary metabolites in source plants .
  • Extraction efficiency : Compare Soxhlet vs. supercritical CO2 _2 extraction yields .
    Recommendation : Standardize source material via genomic barcoding and phytochemical fingerprinting .

Q. What strategies improve reproducibility in this compound’s in vivo studies?

Key factors include:

  • Solubility optimization : Use DMSO:Tween 80 (1:1 v/v) or PEG300 for intraperitoneal administration .
  • Dose calibration : Pharmacokinetic profiling (e.g., Cmax _{\text{max}} and t1/2 _{1/2}) in rodent models .
  • Negative controls : Compare with flavanone analogs (e.g., naringenin) to rule off-target effects .

Q. Methodological Challenges and Contradictions

Q. How to reconcile conflicting data on this compound’s estrogenic activity?

While it binds ESR1 (ΔG = -7.5 kcal/mol) in breast cancer models , no proliferative effects are observed in MCF-7 cells. Resolution :

  • Perform ERα/ERβ subtype-specific luciferase reporter assays.
  • Test co-treatment with selective estrogen receptor modulators (SERMs) to clarify agonism/antagonism .

Q. Why does this compound show limited efficacy in in vivo tumor models despite strong in vitro data?

Potential issues include:

  • Poor bioavailability : Measure plasma concentrations post-administration; consider nanoformulations (e.g., liposomes) .
  • Tumor microenvironment (TME) interactions : Use 3D spheroid co-cultures with fibroblasts to mimic TME resistance .

Properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAJORLEPQBKDA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199819
Record name 7-O-Methyleriodictyol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51857-11-5
Record name Sternbin
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Record name 7-O-Methyleriodictyol
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Record name 7-O-Methyleriodictyol
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Record name STERUBIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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